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Compound of Interest

Compound Name: 2-Cyano-N-methylacetamide

Cat. No.: B041196

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyano-N-methylacetamide (C4HsN20), a molecule of interest in organic synthesis and
pharmaceutical development. Due to the limited availability of experimental spectra in public
databases, this guide presents high-quality predicted spectroscopic data, offering valuable
insights for compound characterization and quality control. Detailed experimental protocols for
acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Cyano-N-methylacetamide.

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

2.85 Singlet 3H N-CHs

3.45 Singlet 2H -CH2-CN

6.50 (approx.) Broad Singlet 1H N-H
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. i 13
Chemical Shift (ppm) Assignment
26.0 N-CHs
28.5 -CH2-CN
116.0 -CN
165.0 C=0

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

~3300 Medium N-H Stretch

~2940 Medium C-H Stretch (sp3)
~2250 Medium C=N Stretch

~1660 Strong C=0 Stretch (Amide 1)
~1550 Medium N-H Bend (Amide II)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Interpretation
98.05 Molecular lon [M]*
57.03 [M - CH2CN]J*
42.02 [CH2CN]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard
procedures for the spectroscopic analysis of a small organic molecule like 2-Cyano-N-
methylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the proton (*H) and carbon (*3C) chemical environments in the
molecule.

Instrumentation: A 500 MHz NMR spectrometer.
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Cyano-N-methylacetamide in
0.6-0.7 mL of deuterated chloroform (CDCIs). The solvent should contain 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

e 1H NMR Acquisition:
o Tune and shim the spectrometer for the sample.
o Acquire a one-dimensional *H NMR spectrum using a standard pulse sequence.

o Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and
16 scans.

e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled 3C NMR spectrum.

o Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds,
and 1024 scans.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational
frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):

o Sample Preparation: Place a small amount of solid 2-Cyano-N-methylacetamide directly
onto the ATR crystal.
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o Data Acquisition:

o

Record a background spectrum of the empty ATR crystal.

[¢]

Apply pressure to ensure good contact between the sample and the crystal.

[¢]

Record the sample spectrum over a range of 4000-400 cm™1,

[e]

Typically, 16 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron lonization (EI) source.
Procedure:

o Sample Introduction: Introduce a small amount of the sample into the ion source, typically via
a direct insertion probe or after separation by gas chromatography.

« lonization: Bombard the sample with electrons at a standard energy of 70 eV.[1][2]

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: Detect the ions and generate a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.
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Caption: Workflow for Spectroscopic Analysis of 2-Cyano-N-methylacetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyano-N-methylacetamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041196#spectroscopic-data-of-2-cyano-n-
methylacetamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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